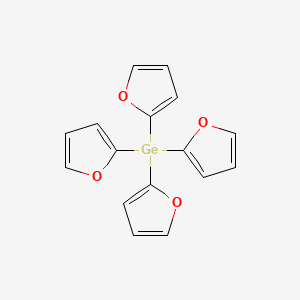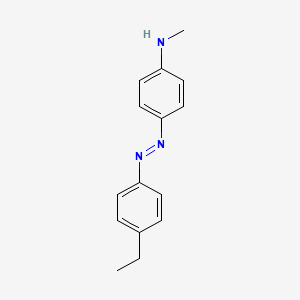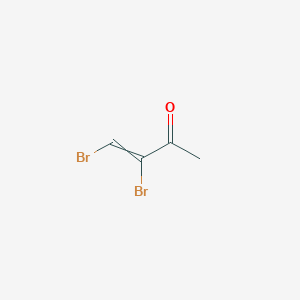
Germane, tetra-2-furanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, tetra-2-furanyl- is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of four 2-furanyl groups attached to a central germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germane, tetra-2-furanyl- typically involves the reaction of germanium tetrachloride with 2-furanyl lithium or 2-furanyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete substitution of the chlorine atoms with 2-furanyl groups.
Industrial Production Methods: Industrial production of Germane, tetra-2-furanyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Germane, tetra-2-furanyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can lead to the formation of germanium hydrides.
Scientific Research Applications
Germane, tetra-2-furanyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as an antioxidant and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Industry: Germane, tetra-2-furanyl- is used in the production of advanced materials, including semiconductors and polymers.
Mechanism of Action
The mechanism of action of Germane, tetra-2-furanyl- involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammation.
Comparison with Similar Compounds
- Germane, tetra-2-thienyl-
- Germane, tetra-2-pyridyl-
- Germane, tetra-2-phenyl-
Comparison: Germane, tetra-2-furanyl- is unique due to the presence of the 2-furanyl groups, which impart distinct chemical and physical properties Compared to Germane, tetra-2-thienyl-, it has a different electronic structure, leading to variations in reactivity and stability
Properties
CAS No. |
55811-78-4 |
|---|---|
Molecular Formula |
C16H12GeO4 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
tetrakis(furan-2-yl)germane |
InChI |
InChI=1S/C16H12GeO4/c1-5-13(18-9-1)17(14-6-2-10-19-14,15-7-3-11-20-15)16-8-4-12-21-16/h1-12H |
InChI Key |
HFNKPJYZCXQEDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)(C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)






![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)



![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
